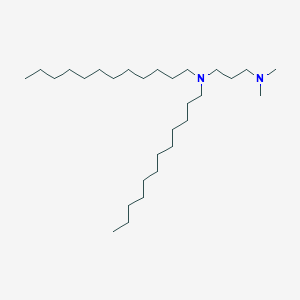
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its ability to functionalize surfaces, particularly in the context of adsorption and catalysis. It is often used in the modification of materials to enhance their performance in specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide typically involves a silanization reaction. This process includes the reaction of benzoylthiourea with a triethoxysilylpropyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale silanization processes. These processes are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind to specific biological molecules makes it useful in various biochemical assays and diagnostic tools.
Medicine: Its unique properties are being explored for potential therapeutic applications, including drug delivery systems and targeted therapies.
Mecanismo De Acción
The mechanism of action of N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These bonds enhance the compound’s ability to functionalize surfaces and improve the performance of materials .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound is similar in its ability to functionalize surfaces but differs in its specific functional groups and applications.
N-(3-(Triethoxysilyl)propyl)maleimide: Another similar compound, known for its use in surface modification and material enhancement.
Uniqueness
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective in applications requiring strong covalent bonding and surface functionalization .
Propiedades
Número CAS |
120183-09-7 |
|---|---|
Fórmula molecular |
C17H28N2O4SSi |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H28N2O4SSi/c1-4-21-25(22-5-2,23-6-3)14-10-13-18-17(24)19-16(20)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H2,18,19,20,24) |
Clave InChI |
FEDFFLNKYWEZKS-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=S)NC(=O)C1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


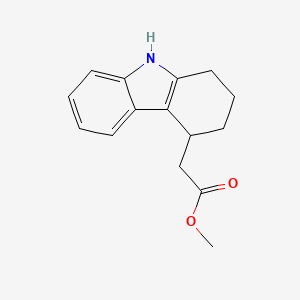
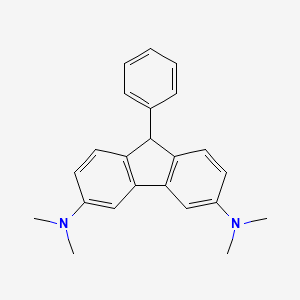
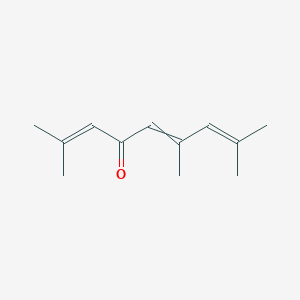


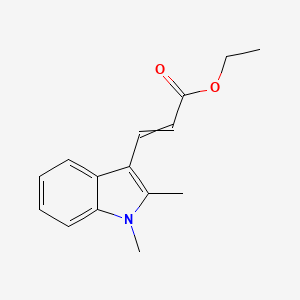
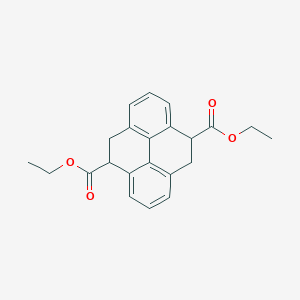
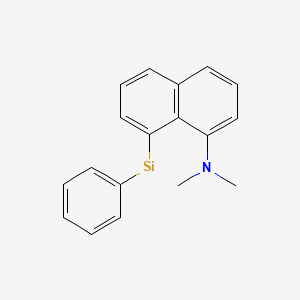


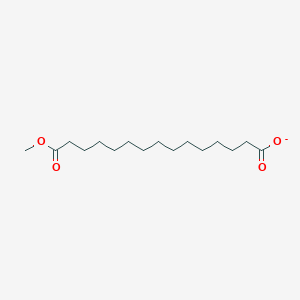
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
